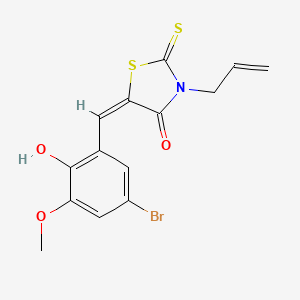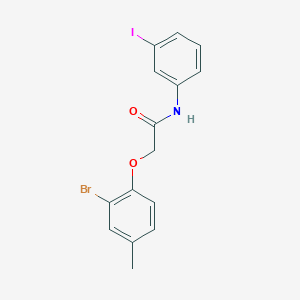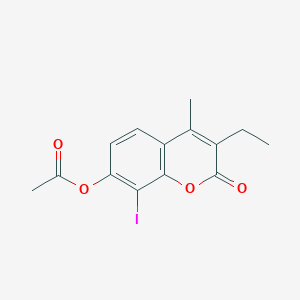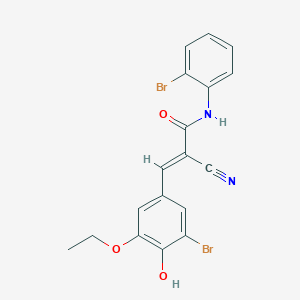![molecular formula C24H24N2O2 B3740578 N-{3-[(tert-butylamino)carbonyl]phenyl}-4-biphenylcarboxamide](/img/structure/B3740578.png)
N-{3-[(tert-butylamino)carbonyl]phenyl}-4-biphenylcarboxamide
Vue d'ensemble
Description
The compound N-(3-(tert-butylamino)phenyl)acetamide is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs . Another compound, 3-(TERT-BUTYLAMINOCARBONYL)PHENYLBORONIC ACID, has a molecular formula of C11H16BNO3 and a molecular weight of 221.06 .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been described . Another study reported the synthesis of N-tert-butyl-3-(tert-butylimino)-2-nitropropen-1-amine .Molecular Structure Analysis
The unit cell of N-tert-butyl-3-(tert-butylimino)-2-nitropropen-1-amine (4) is monoclinic, space group P2 1 /C. Hydrolysis of 4 leads to (E)-3-(N-tert-butylamino)-2-nitro-2-propenal (5), whose unit cell is also monoclinic, space group P2 1 /n .Chemical Reactions Analysis
While specific chemical reactions involving “N-{3-[(tert-butylamino)carbonyl]phenyl}-4-biphenylcarboxamide” are not available, related compounds have been studied. For example, the compound N-(3-(tert-butylamino)phenyl)acetamide was accessed via a recent publication reported by Baran and coworkers using an innovative hydroamination method .Physical and Chemical Properties Analysis
The compound 3-(TERT-BUTYLAMINOCARBONYL)PHENYLBORONIC ACID has a melting point of 120-126°C, a predicted density of 1.13±0.1 g/cm3, and a predicted pKa of 7.87±0.10 .Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-tert-butyl-3-[(4-phenylbenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-24(2,3)26-23(28)20-10-7-11-21(16-20)25-22(27)19-14-12-18(13-15-19)17-8-5-4-6-9-17/h4-16H,1-3H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFSNMYSNROIIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]carbamothioylamino]benzoate](/img/structure/B3740499.png)

![ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B3740511.png)

![2-[(E)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE](/img/structure/B3740529.png)
![5-(methoxymethyl)-2-[(4-methoxyphenyl)methyl]-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B3740532.png)
![1-(1,3-benzodioxol-5-yl)-N-[(2-bromo-4,5-dimethoxyphenyl)methyl]methanamine](/img/structure/B3740544.png)

![3-[2-(2-FLUOROBENZAMIDO)BENZAMIDO]BENZOIC ACID](/img/structure/B3740556.png)
![5-[5-bromo-2-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3740560.png)
![1-[(4-bromo-3-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3740566.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-1-naphthamide](/img/structure/B3740595.png)
![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)-3-chlorobenzamide](/img/structure/B3740619.png)
